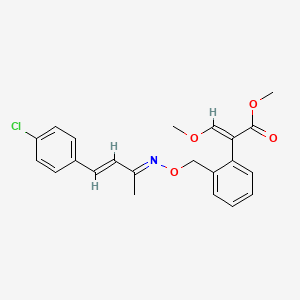
Enoxastrobin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enoxastrobin, also known as Enestroburin, is a chemical compound with the molecular formula C22H22ClNO4 . It is an anti-fungal agent that is active against P. oryzae and B. cinerea .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of atoms. The molecular weight of this compound is 399.87 g/mol . The structure includes a benzene ring and a chlorophenyl group .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 552.4±60.0 °C at 760 mmHg, and a flash point of 287.9±32.9 °C . It has a molar refractivity of 111.0±0.5 cm3, and a molar volume of 357.7±7.0 cm3 . It also has a polar surface area of 57 Å2 and a polarizability of 44.0±0.5 10-24 cm3 .
Scientific Research Applications
Enoxastrobin has been synthesized and tested for its insecticidal activities against Leucania separata and Myzus persicae Sulzer, showing good effectiveness (Xu Jing-bo, 2013).
Novel compounds derived from this compound, specifically benzothiophene-substituted oxime ether strobilurins, were designed and synthesized. These compounds exhibited good or excellent fungicidal activities against various fungi, such as Colletotrichum lagenarium and Puccinia sorghi Schw (S. Tu, et al., 2014).
Oxime ether strobilurins containing an indole moiety, which employed an indole group to stabilize the E-styryl group in this compound, were synthesized. These compounds demonstrated potent fungicidal activities and provided insights into the structure-activity relationship of these derivatives (Yaqiang Xie, et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Enoxastrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, this compound disrupts the normal functioning of the fungi, leading to their death .
Mode of Action
This compound acts as a Quinone Outside Inhibitor (QoI) . It binds to the cytochrome-bc1 complex, specifically at the ubiquinol oxidizing site. This binding inhibits the complex, disrupting the electron transport chain and halting cellular respiration . This leads to the death of the fungi, thereby exerting its fungicidal effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting the cytochrome-bc1 complex, this compound disrupts the flow of electrons within this chain. This disruption prevents the fungi from producing ATP, the energy currency of the cell, leading to energy depletion and eventual death of the fungi .
Result of Action
The primary result of this compound’s action is the death of the fungi . By inhibiting the cytochrome-bc1 complex and disrupting the electron transport chain, this compound depletes the fungi’s energy reserves, leading to their death . This makes this compound effective in controlling various fungal diseases.
Biochemical Analysis
Biochemical Properties
Enoxastrobin acts as a mitochondrial cytochrome-bc1 complex inhibitor . This means that it interacts with the enzymes of the mitochondrial cytochrome-bc1 complex, inhibiting their function. The nature of these interactions is typically inhibitory, preventing the enzymes from carrying out their normal biochemical reactions .
Cellular Effects
The primary cellular effect of this compound is the inhibition of fungal growth. By inhibiting the mitochondrial cytochrome-bc1 complex, this compound disrupts the normal metabolic processes of the fungal cells, leading to their death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the mitochondrial cytochrome-bc1 complex . It binds to this complex, inhibiting its function and disrupting the electron transport chain. This leads to a decrease in ATP production, which is crucial for cell survival .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. Like most fungicides, it is likely that this compound remains stable under normal storage conditions. Long-term effects on cellular function would primarily be seen in the form of continued inhibition of fungal growth .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of this compound in animal models. As a fungicide, this compound is primarily used in agricultural settings and is not typically studied in animal models .
Metabolic Pathways
This compound is involved in the electron transport chain pathway within the mitochondria, where it inhibits the cytochrome-bc1 complex . This complex is a crucial component of the electron transport chain, and its inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production .
Transport and Distribution
As a small molecule, it is likely that this compound can diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
This compound is localized to the mitochondria within cells, where it interacts with the cytochrome-bc1 complex . This subcellular localization is crucial for its function as a fungicide, as it allows this compound to directly interact with and inhibit the enzymes of the electron transport chain .
properties
| { "Design of the Synthesis Pathway": "Enoxastrobin can be synthesized through a multi-step process involving various reactions.", "Starting Materials": [ "3,5-dichloro-4-methoxybenzaldehyde", "2-chloro-6-methylaniline", "methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)phenyl)acetate", "triphenylphosphine", "copper(I) iodide", "potassium carbonate", "methyl iodide", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "methanol", "dichloromethane", "tetrahydrofuran", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3,5-dichloro-4-methoxybenzaldehyde by reacting 3,5-dichloroanisole with chromyl chloride in acetic acid", "Step 2: Synthesis of 2-chloro-6-methylaniline by reacting 2-amino-5-chlorotoluene with sodium hydroxide in methanol", "Step 3: Synthesis of methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)phenyl)acetate by reacting methyl 2-(2-(2-hydroxyethoxy)phenyl)acetate with sodium bicarbonate in dichloromethane", "Step 4: Synthesis of intermediate by reacting 3,5-dichloro-4-methoxybenzaldehyde, 2-chloro-6-methylaniline, and methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)phenyl)acetate with potassium carbonate and copper(I) iodide in tetrahydrofuran", "Step 5: Synthesis of enoxastrobin by reacting the intermediate with triphenylphosphine and methyl iodide in ethanol" ] } | |
CAS RN |
238410-11-2 |
Molecular Formula |
C22H22ClNO4 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
methyl (E)-2-[2-[[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16- |
InChI Key |
VMNULHCTRPXWFJ-GORHOJJASA-N |
Isomeric SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Enoxastrobin. |
Origin of Product |
United States |
Q & A
Q1: What is the primary mechanism of action for Enestroburin?
A1: Enestroburin belongs to the strobilurin class of fungicides. It works by inhibiting mitochondrial respiration in fungi. [, , , , ] Specifically, it blocks electron transfer at the Qo site of the cytochrome bc1 complex, disrupting energy production and ultimately leading to fungal cell death.
Q2: Does Enestroburin affect mammalian cells?
A2: Enestroburin shows high selectivity towards fungal cells. Its target, the Qo site of the cytochrome bc1 complex, differs significantly in fungi compared to mammals, making it less likely to interfere with mammalian mitochondrial respiration. [, , ]
Q3: What is the molecular formula and weight of Enestroburin?
A3: The molecular formula of Enestroburin is C20H27NO4, and its molecular weight is 345.43 g/mol. [, ]
Q4: What spectroscopic data are available for Enestroburin?
A4: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization of Enestroburin and its isomers. [, , ] These techniques provide information about the compound's structure, functional groups, and fragmentation patterns.
Q5: How stable is Enestroburin under different environmental conditions?
A5: Studies show that Enestroburin degrades relatively quickly in the environment, with half-lives in soil ranging from 6.13 to 11.09 days, depending on factors like soil type and environmental conditions. [, ] In apples, the half-life ranges from 2.91 to 7.74 days. [] This relatively rapid degradation suggests it is less likely to accumulate in the environment compared to more persistent pesticides.
Q6: What formulations of Enestroburin are available commercially?
A6: Enestroburin is available in various formulations, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), Wettable Powders (WP), Water Dispersible Granules (WG), and mixtures with other fungicides. [, , , , ] Each formulation offers different advantages in terms of handling, application, and efficacy.
Q7: What is the efficacy of Enestroburin against various plant pathogens?
A8: Enestroburin exhibits a broad spectrum of activity against fungal pathogens, effectively controlling diseases caused by Ascomycetes, Basidiomycetes, Deuteromycetes, Mastigomycetes, and Zygomycetes. [, , ] Field trials demonstrate its efficacy against various diseases, including Chinese cabbage downy mildew, potato late blight, cucumber powdery mildew, and wheat powdery mildew. [, , , ]
Q8: Is there any evidence of resistance development to Enestroburin?
A10: Although initially no resistant isolates were found in early studies, [] continuous use of any single-site fungicide like Enestroburin can lead to resistance development. [, ] Therefore, employing strategies such as alternating with fungicides having different modes of action is crucial to delay resistance development.
Q9: What analytical methods are employed for detecting and quantifying Enestroburin residues?
A12: Common methods for analyzing Enestroburin residues in various matrices like crops and soil include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection for sensitive and selective quantification. [, , , ]
Q10: What are the maximum residue limits (MRLs) for Enestroburin in food products?
A13: MRLs for Enestroburin vary depending on the specific crop and country. [, ] Regulatory bodies like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA) set MRLs based on toxicological data and good agricultural practices to ensure consumer safety.
Q11: Are there any strategies to minimize the environmental impact of Enestroburin?
A15: Integrated Pest Management (IPM) strategies, which emphasize preventative measures and judicious pesticide use, can help minimize the overall environmental impact of Enestroburin and other pesticides. [] These strategies aim to balance effective pest control with environmental protection.
Q12: What are some areas of ongoing research related to Enestroburin?
A16: Ongoing research focuses on understanding resistance mechanisms, developing novel formulations with improved efficacy and environmental profiles, and exploring its potential use in combination with other active ingredients for enhanced disease control. [, ]
Q13: What is the historical context of Enestroburin development?
A17: Enestroburin, like other strobilurin fungicides, was developed based on naturally occurring compounds with antifungal properties. [] The discovery and development of strobilurin fungicides represent a significant milestone in agricultural chemistry, providing effective tools for disease management.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)
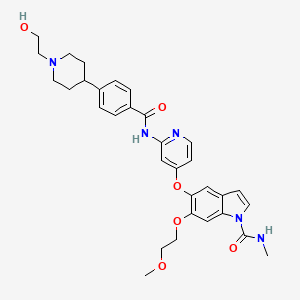
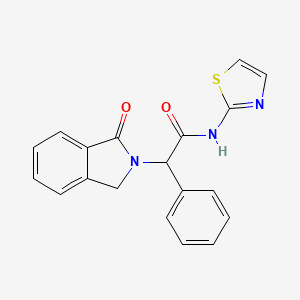
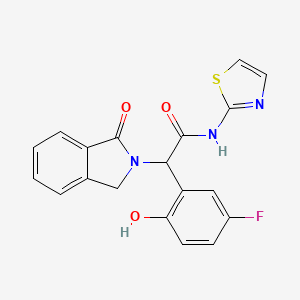


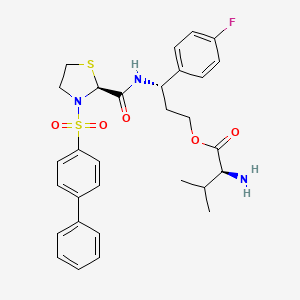
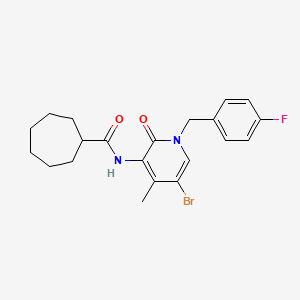
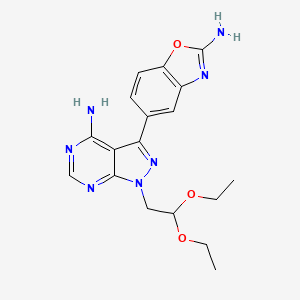
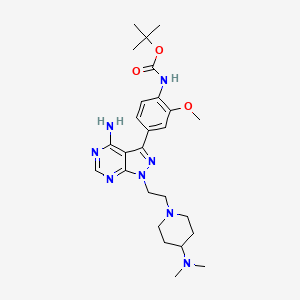


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)